N-[(4-fluorophenyl)methyl]-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- 4-Fluorophenylmethyl group: Attached via an acetamide linker, this substituent may enhance lipophilicity and target binding through halogen interactions.
- Sulfanyl bridge: The thioether linkage at position 2 of the thienopyrimidine core is critical for maintaining structural integrity and biological activity, as seen in analogs .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S2/c1-12-9-15-17(28-12)18(25)23(7-8-26-2)19(22-15)27-11-16(24)21-10-13-3-5-14(20)6-4-13/h3-6,12H,7-11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYJJVVKOLYJGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NCC3=CC=C(C=C3)F)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the sulfanyl group and the acetamide moiety. Common reagents used in these reactions include various halogenated compounds, thiols, and amines under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive thieno[3,2-d]pyrimidine core.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The following table summarizes structural analogs and their distinguishing features:
Mechanistic Insights from Structural Similarity
- Shared Pharmacophores: The acetamide-thioether-thienopyrimidine scaffold is conserved across analogs, suggesting a common mechanism of action (e.g., targeting ATP-binding pockets in kinases or interacting with cysteine residues in enzymes) .
- Role of Substituents :
- Fluorine/Chloro Groups : Electron-withdrawing substituents (e.g., 4-fluorophenyl in the target vs. 4-chlorophenyl in ) may enhance binding affinity through halogen bonds .
- Methoxy and Alkyl Chains : The 2-methoxyethyl group in the target compound could improve solubility compared to bulkier aryl substituents in , albeit at the cost of reduced lipophilicity.
Research Findings and Implications
Docking and Transcriptome Analysis
- Target Prediction : Molecular docking studies on analogs suggest preferential binding to kinases (e.g., EGFR, VEGFR2) and inflammatory mediators (e.g., COX-2), though specific targets for the target compound remain unverified .
- Transcriptome Profiling: Compounds with the thienopyrimidine core induce downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell models, aligning with observed anti-inflammatory activity in analogs .
Biological Activity
N-[(4-fluorophenyl)methyl]-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound with potential therapeutic applications. Its complex structure incorporates various functional groups that may contribute to its biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 399.4 g/mol. The presence of a fluorophenyl group and a thieno[3,2-d]pyrimidine moiety suggests potential interactions with biological targets such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may exert its effects through:
- Enzyme Inhibition : The thieno[3,2-d]pyrimidine structure may allow the compound to inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : The fluorophenyl and methoxyethyl groups may enhance binding affinity to various receptors, potentially influencing signaling pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of thienopyrimidine compounds showed significant activity against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum .
Study 1: In Vitro Efficacy
A detailed in vitro study evaluated the efficacy of this compound against various microbial pathogens. The compound demonstrated effective inhibition at concentrations lower than standard antibiotics .
Study 2: Molecular Docking Studies
Molecular docking simulations were conducted to predict the binding affinity of the compound to specific targets. Results indicated strong interactions with active sites of enzymes involved in bacterial metabolism . This suggests that the compound could serve as a lead structure for developing new antimicrobial agents.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for this compound, and how can reaction conditions be optimized?
- Answer : Synthesis involves multi-step organic reactions, starting with functionalized thieno[3,2-d]pyrimidinone cores and coupling with substituted acetamides. Key steps include:
- Thioether bond formation : Reacting thiol-containing intermediates with halogenated acetamides under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, highlights flow-chemistry approaches for analogous compounds to enhance reproducibility and yield .
- Critical Parameters : Monitor reaction progress via TLC/HPLC. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Q. Which analytical techniques are critical for structural validation and purity assessment?
- Answer :
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and thioether linkage. IR for carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
- Chromatography : HPLC (C18 column, acetonitrile/water) with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
- Mass Spectrometry : High-resolution MS (ESI or MALDI) to verify molecular weight and fragmentation patterns .
Q. How can solubility profiles be determined, and what formulation strategies improve bioavailability?
- Answer :
- Solvent Screening : Test solubility in DMSO (stock solutions), PBS, and ethanol via gravimetric or UV-spectrophotometric methods .
- Formulation : Use co-solvents (e.g., PEG 400) or nanoemulsion techniques if hydrophobicity limits aqueous solubility. For in vivo studies, consider lipid-based carriers .
Advanced Research Questions
Q. How can molecular docking studies predict target interactions, and what validation methods are recommended?
- Answer :
- Docking Workflow :
Target Selection : Prioritize proteins with structural homology to known thienopyrimidine targets (e.g., kinases, cytochrome P450).
Ligand Preparation : Optimize the compound’s 3D structure (e.g., DFT for charge assignment) .
Software : Use AutoDock Vina or Schrödinger Suite with flexible side-chain sampling.
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays. For example, used this approach for a fluorophenyl-thienopyrimidine analog .
Q. What strategies resolve contradictions between in vitro and in vivo activity data?
- Answer :
- Metabolic Stability : Perform microsomal assays (human/rat liver microsomes) to identify rapid degradation pathways .
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models. Adjust dosing regimens or modify metabolically labile groups (e.g., methoxyethyl substituents) .
Q. How can structure-activity relationship (SAR) studies enhance efficacy?
- Answer :
- SAR Design : Synthesize analogs with variations in:
- Fluorophenyl group : Replace with chloro- or trifluoromethylphenyl to assess halogen bonding effects.
- Methoxyethyl chain : Test shorter (ethoxy) or branched (isopropoxy) substituents for steric effects.
- Biological Testing : Use standardized assays (e.g., antiproliferative activity in cancer cell lines, kinase inhibition). provides a template for correlating substituents with activity (Table 1) :
| Substituent (R) | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| 4-Fluorophenyl | 120 | 8.5 |
| 4-Chlorophenyl | 95 | 6.2 |
Q. What role do non-covalent interactions play in crystallization, and how are they analyzed?
- Answer :
- Key Interactions : π-π stacking (fluorophenyl rings), hydrogen bonding (amide N-H to carbonyl), and van der Waals forces. highlights these in pyrimidine derivatives .
- Analysis Tools : Single-crystal X-ray diffraction (SCXRD) to resolve packing motifs. Pair distribution function (PDF) analysis for amorphous phases .
Q. How can computational modeling guide the design of fluorescent derivatives for imaging?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
